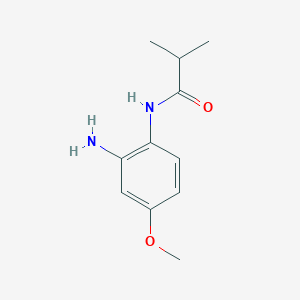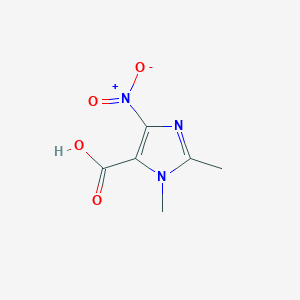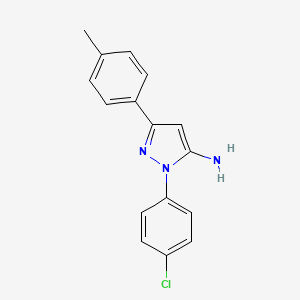
2-(2-Diméthylaminoéthyl)-5-méthyl-2H-pyrazol-3-amine
Vue d'ensemble
Description
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is a useful research compound. Its molecular formula is C8H16N4 and its molecular weight is 168.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes de délivrance de médicaments et de gènes
Le composé a été utilisé dans le développement de systèmes nanovecteurs pour la délivrance de médicaments et de gènes. Ces systèmes peuvent transporter simultanément des médicaments anticancéreux et des acides nucléiques, qui ont généralement des propriétés physico-chimiques différentes, ce qui rend leur administration conjointe difficile. L'utilisation de ce composé dans les micelles de copolymères amphiphile a montré un potentiel pour améliorer la thérapie anticancéreuse grâce à l'effet synergique de la codélivrance de médicaments et de gènes .
Nanovecteurs à base de polymères
Dans le domaine de la science des polymères, le composé sert de bloc de construction pour la création de nanovecteurs à base de polymères biocompatibles et biodégradables. Ces nanovecteurs sont conçus avec une composition, une fonctionnalité et des propriétés finement réglées destinées aux thérapies ciblées . La conception et la préparation précises de ces matériaux sont cruciales pour leur application dans la délivrance de macromolécules biologiquement actives.
Polymérisation radicalaire par transfert d'atome (ATRP)
Ce composé est utilisé comme ligand dans la polymérisation radicalaire par transfert d'atome. L'ATRP est une méthode permettant de créer des polymères téléchéliques, qui ont des groupes terminaux réactifs pouvant être modifiés ultérieurement pour diverses applications. Le rôle du composé dans l'ATRP met en évidence son importance dans la synthèse de polymères ayant un poids moléculaire et une architecture précis .
Formation de complexes avec les métaux du groupe 1
En tant que ligand polyamine tripode, le composé forme des complexes avec les métaux du groupe 1. Ces complexes sont utilisés dans les applications de synthèse médiées par les métaux alcalins, qui sont importantes pour la synthèse de divers composés organiques .
Processus de macrocyclisation
Le composé est impliqué dans les processus de macrocyclisation, réagissant avec des esters tripodes dans le méthanol pour produire des cryptands tricycliques. Ces cryptands ont des applications en chimie hôte-invité, où ils peuvent lier et transporter sélectivement des ions ou des molécules .
Formulations de médicaments antioxydants et anti-inflammatoires
Dans les formulations pharmaceutiques, le composé a été utilisé pour charger des médicaments antioxydants et anti-inflammatoires comme la quercétine dans des micelles de taille nanométrique. Ces nanoparticules chargées de médicaments sont ensuite utilisées pour former des micelleplexes par interactions électrostatiques avec l'ADN, ce qui indique une nouvelle approche des systèmes de délivrance de médicaments .
Intermédiaire de synthèse
Le composé apparenté, chlorure de 2-diméthylaminoéthyle chlorhydrate, est largement utilisé comme intermédiaire en synthèse organique. Il agit comme réactif de départ pour la synthèse de divers produits pharmaceutiques, démontrant le rôle de la famille plus large de composés en chimie médicinale .
Polymères biocompatibles pour applications thérapeutiques
Enfin, les dérivés du composé sont utilisés pour créer des polymères biocompatibles pour des applications thérapeutiques. Ces polymères sont adaptés pour des interactions spécifiques avec les systèmes biologiques, ce qui les rend appropriés pour des applications telles que l'ingénierie tissulaire et la médecine régénérative .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate] (pdmaema), have been studied for their potential applications in drug delivery systems or as nanoreactors .
Mode of Action
Pdmaema, a similar compound, has been shown to form polymersomes in aqueous solutions . These polymersomes can respond to changes in pH and temperature, making them potentially useful for targeted drug delivery .
Biochemical Pathways
It’s worth noting that pdmaema-based polymers have been used to form micelleplexes through electrostatic interactions with dna . This suggests that the compound could potentially interact with genetic material, affecting the transcription and translation processes.
Result of Action
Similar compounds have been shown to form polymersomes that can deliver drugs to specific targets . This suggests that the compound could potentially be used to enhance the efficacy of drug delivery.
Action Environment
The action of this compound can potentially be influenced by environmental factors such as pH and temperature . For instance, PDMAEMA-based polymers have been shown to respond to changes in these conditions, which could affect the stability and efficacy of the compound .
Analyse Biochimique
Biochemical Properties
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is used in gene delivery systems . The nature of these interactions often involves electrostatic interactions and hydrogen bonding, which facilitate the binding of the compound to its target biomolecules.
Cellular Effects
The effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the cellular uptake and cytosolic availability of small interfering RNA (siRNA), thereby promoting RNA interference in HeLa-Luc cells . This indicates its potential in gene therapy and other biomedical applications.
Molecular Mechanism
At the molecular level, 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with DNA and other nucleic acids suggests its role in modulating gene expression . Additionally, its interaction with enzymes involved in metabolic pathways can lead to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene delivery and improved cellular function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) suggests its role in modulating metabolic activity through gene delivery systems . These interactions can lead to changes in the levels of specific metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity.
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-7-6-8(9)12(10-7)5-4-11(2)3/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHAOJRAMLILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374357 | |
| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-22-2 | |
| Record name | 5-Amino-N,N,3-trimethyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![17-(4-Ethoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1620567.png)
![2-[benzenesulfonyl-(4-nitrophenyl)amino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B1620568.png)
![2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B1620570.png)
![6-Chloro-2-(6-chloro-3-oxobenzo[B]thien-2(3H)-ylidene)benzo[B]thiophene-3(2H)-one](/img/structure/B1620571.png)






